
1-Hentriacontanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hentriacontanethiol is an organic compound with the molecular formula C₃₁H₆₄S. It is a long-chain thiol, also known as a mercaptan, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a long hydrocarbon chain. This compound is part of the thiol family, which is known for its distinctive odor and reactivity due to the presence of the thiol group (-SH).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hentriacontanethiol can be synthesized through various methods, including the thiolation of hentriacontane. One common method involves the reaction of hentriacontane with hydrogen sulfide (H₂S) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the thiol group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where hentriacontane is treated with hydrogen sulfide gas. The process is optimized to maximize yield and purity, and it may involve additional purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hentriacontanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon (R-H).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hentriacontanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hentriacontanethiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various biological molecules, including proteins and enzymes. This interaction can lead to the modulation of enzyme activity, protein function, and cellular signaling pathways. The thiol group can also undergo redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
1-Hentriacontanethiol can be compared with other long-chain thiols, such as:
1-Octadecanethiol (C₁₈H₃₇SH): A shorter-chain thiol with similar chemical properties but different physical properties due to the shorter hydrocarbon chain.
1-Tetradecanethiol (C₁₄H₂₉SH): Another shorter-chain thiol with similar reactivity but different applications due to its shorter chain length.
Uniqueness
This compound is unique due to its long hydrocarbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain thiols. This makes it suitable for specific applications where long-chain thiols are required.
Propriétés
Numéro CAS |
5340-24-9 |
|---|---|
Formule moléculaire |
C31H64S |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
hentriacontane-1-thiol |
InChI |
InChI=1S/C31H64S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3 |
Clé InChI |
RMWYPWWSHQINQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


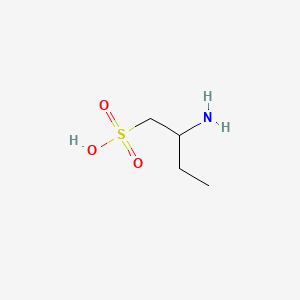
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)

![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
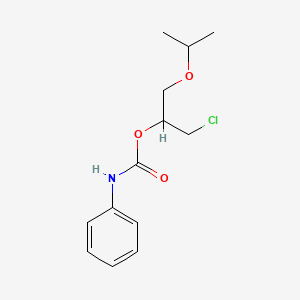
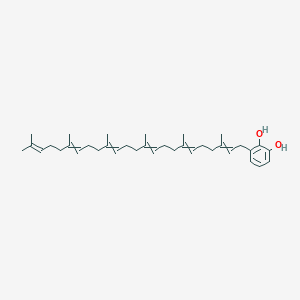
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
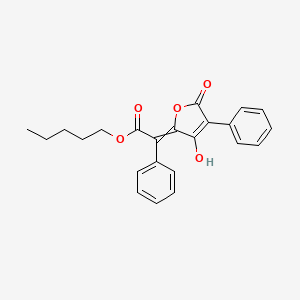
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
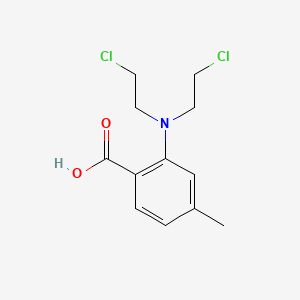
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
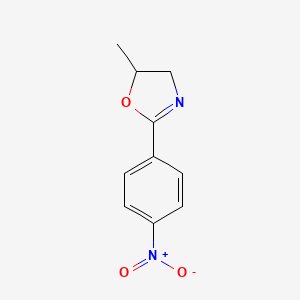
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

